molecular formula C9H10INO2 B6286801 4-Iodo-1-isopropyl-2-nitrobenzene CAS No. 1219097-26-3

4-Iodo-1-isopropyl-2-nitrobenzene

Cat. No. B6286801
CAS RN: 1219097-26-3
M. Wt: 291.09 g/mol
InChI Key: RTJWSXGCZHIFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1-isopropyl-2-nitrobenzene (4-IIP-NB) is an aromatic compound with a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, pesticides, and other compounds, and it has been studied for its potential use in medical applications. 4-IIP-NB is a stable and relatively non-toxic compound that has been used in a variety of laboratory experiments.

Scientific Research Applications

4-Iodo-1-isopropyl-2-nitrobenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of new compounds and as a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals, pesticides, and other compounds. Additionally, this compound has been studied for its potential use in medical applications, such as in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-2-nitrobenzene is not yet fully understood. It is believed that it acts as an electron acceptor, which allows it to form covalent bonds with other molecules. It is also believed to act as a catalyst, which helps to facilitate certain reactions. Additionally, this compound has been found to interact with certain enzymes, which may be involved in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. Studies have shown that this compound can interact with certain enzymes, which may be involved in the regulation of biochemical and physiological processes. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

4-Iodo-1-isopropyl-2-nitrobenzene has several advantages for use in laboratory experiments. It is a stable and relatively non-toxic compound, and it has a wide range of applications in scientific research. Additionally, it is relatively easy to synthesize, and it can be used in a variety of reactions. However, this compound also has some limitations. It is not soluble in water, and it can be difficult to store and handle. Additionally, it can be difficult to control the reaction conditions when using this compound in laboratory experiments.

Future Directions

There are several potential future directions for 4-Iodo-1-isopropyl-2-nitrobenzene. Further research could be conducted to explore its potential use in medical applications, such as in the treatment of cancer and other diseases. Additionally, research could be conducted to explore its potential use as a catalyst in organic reactions. Furthermore, research could be conducted to explore its potential to interact with certain enzymes, which could be involved in the regulation of biochemical and physiological processes. Finally, research could be conducted to explore its potential to act as an electron acceptor, which could be beneficial in the synthesis of new compounds.

Synthesis Methods

4-Iodo-1-isopropyl-2-nitrobenzene can be synthesized in a variety of ways. The most common method is the nitration of 4-iodo-1-isopropylbenzene with nitric acid in the presence of sulfuric acid. The reaction is exothermic, and the resulting product is this compound. Other methods of synthesis include the reaction of 4-iodo-1-isopropylbenzene with nitric acid in the presence of a base such as sodium hydroxide, the reaction of 4-iodo-1-isopropylbenzene with nitrous acid, and the reaction of 4-iodo-1-isopropylbenzene with nitrosyl chloride.

properties

IUPAC Name

4-iodo-2-nitro-1-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJWSXGCZHIFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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